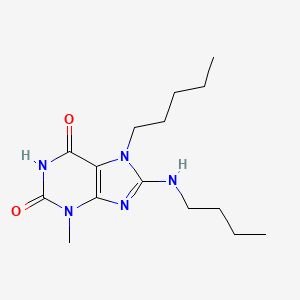
3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride, also known as BTF, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder with a molecular weight of 285.75 g/mol. BTF is a potent and selective inhibitor of the enzyme histone deacetylase 6 (HDAC6), which plays a crucial role in regulating various cellular processes, including cell motility, cell signaling, and protein degradation.
作用机制
3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride acts as a selective inhibitor of HDAC6 by binding to the active site of the enzyme and blocking its deacetylase activity. This leads to the accumulation of acetylated proteins, including tubulin, and the disruption of microtubule dynamics. This compound has been shown to have a higher potency and selectivity towards HDAC6 compared to other HDAC isoforms, making it a valuable tool for investigating the role of HDAC6 in various cellular processes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, this compound has been shown to inhibit cell migration and invasion by disrupting microtubule dynamics and reducing the expression of genes involved in these processes. In neurons, this compound has been shown to enhance axonal growth and regeneration by promoting the acetylation of microtubules and stabilizing the cytoskeleton. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.
实验室实验的优点和局限性
One of the major advantages of using 3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride in lab experiments is its high potency and selectivity towards HDAC6. This allows for the specific targeting of HDAC6 and the investigation of its role in various cellular processes. However, a limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the use of 3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride in scientific research. One potential application is in the development of new cancer therapies that target HDAC6 and disrupt microtubule dynamics. This compound could also be used to investigate the role of HDAC6 in other cellular processes, such as autophagy and protein degradation. Furthermore, this compound could be used in combination with other HDAC inhibitors to achieve synergistic effects and enhance therapeutic efficacy.
合成方法
3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of benzylamine with 3,3,3-trifluoro-2-hydroxypropanal in the presence of a catalyst to form the intermediate product 3-(benzylamino)-1,1,1-trifluoropropan-2-ol. This intermediate is then treated with thionyl chloride to generate the final product, this compound.
科学研究应用
3-(Benzylamino)-1,1,1-trifluorobutan-2-ol hydrochloride has been extensively used in scientific research to investigate the role of HDAC6 in various cellular processes. HDAC6 is known to regulate the acetylation status of tubulin, a major component of the cytoskeleton, which is essential for cell motility and intracellular transport. This compound has been shown to inhibit the deacetylation of tubulin by HDAC6, leading to the accumulation of acetylated tubulin and the disruption of microtubule dynamics. This effect has been implicated in the inhibition of cancer cell migration and invasion, as well as the enhancement of neuronal survival and regeneration.
属性
IUPAC Name |
3-(benzylamino)-1,1,1-trifluorobutan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-8(10(16)11(12,13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,15-16H,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNIMALZHJFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)O)NCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2455863.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-phenylacetamide](/img/structure/B2455864.png)
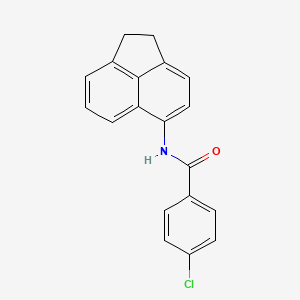
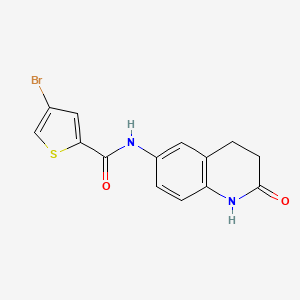
![4-benzoyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2455867.png)

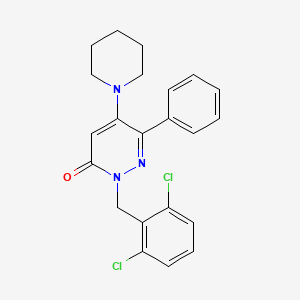

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2455876.png)
![3-(4-Bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2455877.png)
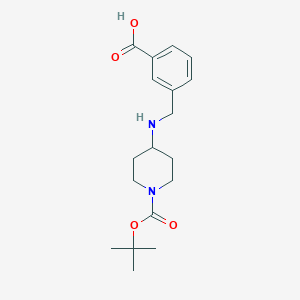
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2455881.png)
![3,4-difluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2455883.png)
